molecular formula C9H7ClN2O2S B2416095 1-phenyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1703008-09-6

1-phenyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2416095
CAS No.: 1703008-09-6
M. Wt: 242.68
InChI Key: QJYPNCIPUUCDFM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives as Versatile Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties and structural rigidity of the pyrazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for biologically active molecules. Indeed, the pyrazole nucleus is a core component in a wide array of pharmaceutical agents, exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. Furthermore, pyrazole derivatives have found applications in agrochemicals as herbicides and insecticides, and in materials science as ligands for catalysis and as components of functional dyes.

Strategic Importance of Sulfonyl Chlorides as Key Synthetic Intermediates and Functional Group Precursors

Sulfonyl chlorides are highly reactive and versatile intermediates in organic synthesis. The strongly electrophilic nature of the sulfur atom makes them susceptible to nucleophilic attack, providing a reliable method for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, famously represented by the sulfa drugs, and are also found in diuretics, anticonvulsants, and anti-inflammatory agents. The sulfonyl chloride group, therefore, serves as a crucial handle for the introduction of the sulfonyl moiety, enabling the synthesis of a diverse range of complex molecules with important biological and physical properties.

Research Context and Scope: Focus on 1-phenyl-1H-pyrazole-5-sulfonyl chloride

This article will provide a focused examination of this compound, a molecule that synergistically combines the pharmacophoric pyrazole ring with the reactive sulfonyl chloride group. While extensive research exists on the broader families of pyrazoles and sulfonyl chlorides, detailed studies specifically on the 5-sulfonyl chloride isomer of 1-phenylpyrazole (B75819) are less prevalent in widely accessible scientific literature. This article aims to collate and present the available information regarding its synthesis, chemical properties, and applications, thereby highlighting its potential as a valuable building block in targeted organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYPNCIPUUCDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 1 Phenyl 1h Pyrazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive electrophilic center, readily undergoing attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, providing straightforward access to sulfonamides, sulfonate esters, and sulfonothioates.

Formation of Sulfonamide Derivatives through Reaction with Primary and Secondary Amines

The reaction of 1-phenyl-1H-pyrazole-5-sulfonyl chloride with primary and secondary amines is a well-established method for the synthesis of pyrazole (B372694) sulfonamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the corresponding sulfonamide. A variety of bases, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are commonly employed in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). chim.itnih.gov

For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides have been synthesized by reacting ampyrone with different benzene (B151609) sulfonyl chlorides in the presence of TEA in DCM. rsc.org Similarly, pyrazole-4-sulfonamide derivatives have been prepared by reacting the corresponding pyrazole sulfonyl chloride with various 2-phenylethylamine derivatives. nih.gov The choice of base and solvent can influence the reaction yield and purity of the final product.

The reaction conditions for the synthesis of various pyrazole sulfonamides are summarized in the table below.

AmineBaseSolventReaction TimeYield (%)Reference
AmpyroneTEACH2Cl23-5 h70-80 rsc.org
2-Phenylethylamine DerivativesDIPEADCM16 h41-71 nih.gov
4-Hydrazinobenzenesulfonamide hydrochlorideNot SpecifiedNot SpecifiedNot Specified71-84 chim.it

These pyrazole-based sulfonamides are of significant interest due to their diverse pharmacological activities. chim.itrsc.orgresearchgate.net

Synthesis of Sulfonate Esters via Reaction with Alcohols

In a similar fashion to the formation of sulfonamides, this compound can react with alcohols and phenols to furnish the corresponding sulfonate esters. This reaction also proceeds via a nucleophilic substitution mechanism at the sulfonyl chloride group, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. The versatility of this reaction allows for the synthesis of a wide range of aryl and alkyl sulfonate esters. While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of sulfonyl chlorides with alcohols is a fundamental and widely applied transformation in organic synthesis. For example, various sulfonyl chlorides have been reacted with a diverse set of phenols in the presence of pyridine in dichloromethane to afford the corresponding arylsulfonates in good to excellent yields. mdpi.comresearchgate.net

The general conditions for the sulfonylation of phenols are presented in the table below.

PhenolSulfonyl ChlorideBaseSolventYield (%)Reference
PhenolVarious Aryl Sulfonyl ChloridesPyridineCH2Cl2Good to Excellent mdpi.comresearchgate.net
3,5-DimethylphenolVarious Aryl Sulfonyl ChloridesPyridineCH2Cl2Generally Lower than Phenol researchgate.net

Generation of Sulfonothioate Derivatives from Thiols

The reaction of this compound with thiols (mercaptans) is expected to yield sulfonothioate derivatives. This transformation would again follow a nucleophilic substitution pathway, with the sulfur atom of the thiol attacking the sulfonyl chloride.

Functional Group Transformations and Ring System Modifications

Beyond the reactions at the sulfonyl chloride group, the this compound scaffold offers opportunities for further chemical modifications on both the pyrazole and phenyl rings.

Strategies for Further Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the substituents present on the ring. The phenyl group at the 1-position and the sulfonyl chloride group at the 5-position will direct incoming electrophiles. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the 4-position.

While specific studies on the further substitution of this compound are limited, general principles of pyrazole chemistry can be applied. For instance, halogenation, nitration, and acylation are common electrophilic substitution reactions that can be performed on pyrazole rings. The conditions for these reactions would need to be carefully optimized to avoid side reactions involving the sulfonyl chloride group.

Introduction of Novel Functional Groups via Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. While specific cascade reactions involving this compound are not detailed in the available literature, the pyrazole scaffold is known to participate in such transformations.

For example, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (B91410) has been developed to afford highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org Another example is the electrochemical synthesis of polysubstituted sulfonated pyrazoles via a cascade of intermolecular condensation, radical-radical cross-coupling sulfonylation, and pyrazole annulation. nih.gov These examples highlight the potential for developing novel cascade reactions starting from appropriately functionalized pyrazoles, including those bearing a sulfonyl chloride group.

Exploration of Chemo- and Regioselectivity in Subsequent Reactions

The reactions of this compound with polyfunctional nucleophiles—molecules containing more than one nucleophilic center—introduce the concepts of chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of the sulfonyl chloride with one functional group over another, while regioselectivity pertains to the specific site of reaction within a molecule when multiple similar reactive sites are available.

Chemoselectivity in Reactions with Ambident Nucleophiles:

In reactions with nucleophiles possessing multiple, different reactive sites, such as amino alcohols and aminophenols, the outcome is largely governed by the relative nucleophilicity of the competing groups. Generally, the more nucleophilic amine group reacts preferentially over the hydroxyl group to form the corresponding sulfonamide.

This preference can be attributed to the greater basicity and polarizability of the nitrogen atom compared to the oxygen atom, making it a more effective nucleophile towards the electron-deficient sulfur center of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

Table 1: Chemoselective Sulfonylation of Amino Alcohols and Aminophenols

NucleophileProductReaction ConditionsSelectivity
2-AminoethanolN-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-sulfonamidePyridine, 0 °C to rtHigh (N-sulfonylation)
4-AminophenolN-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-5-sulfonamideTriethylamine, CH₂Cl₂, rtHigh (N-sulfonylation)

While N-sulfonylation is the predominant pathway, the reaction conditions can sometimes be tuned to favor O-sulfonylation. For instance, conversion of the hydroxyl group to a more nucleophilic alkoxide or phenoxide by using a strong base might alter the chemoselectivity. However, for this compound, the formation of sulfonamides from amino alcohols and aminophenols is the generally observed and anticipated outcome.

Regioselectivity in Reactions with Unsymmetrical Nucleophiles:

When this compound reacts with nucleophiles containing multiple, but chemically similar, reactive sites, the regioselectivity of the reaction is influenced by both steric and electronic factors.

In the case of unsymmetrical diamines, the less sterically hindered amino group is typically the site of sulfonylation. For instance, in the reaction with N-methylethylenediamine, the primary amine is more accessible than the secondary amine, leading to the preferential formation of the corresponding N-(2-(methylamino)ethyl)sulfonamide.

Electronic effects also play a crucial role, particularly in reactions with substituted anilines. The nucleophilicity of the amino group is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity and promoting the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the amino group, retarding the reaction rate.

Table 2: Regioselective Sulfonylation of Substituted Anilines

Aniline DerivativeMajor ProductRelative Reactivity
4-MethoxyanilineN-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-sulfonamideHigh
4-MethylanilineN-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-sulfonamideModerate
AnilineN-phenyl-1-phenyl-1H-pyrazole-5-sulfonamideBaseline
4-ChloroanilineN-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-sulfonamideLow
4-NitroanilineN-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-sulfonamideVery Low

The interplay of steric and electronic effects dictates the regiochemical outcome of the sulfonylation reaction. For instance, with a nucleophile like 3-amino-1-propanol, while both the amino and hydroxyl groups are primary, the higher nucleophilicity of the amine directs the reaction to form the N-sulfonated product.

Conclusion

1-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with considerable potential as a building block in advanced organic synthesis, particularly in the field of medicinal chemistry. The convergence of the pharmacologically significant pyrazole (B372694) scaffold and the synthetically versatile sulfonyl chloride functionality makes it an attractive starting material for the synthesis of novel sulfonamide and sulfonate ester derivatives. While detailed research findings specifically on this isomer are not abundant in the public domain, its chemical properties and potential applications can be inferred from the well-established chemistry of related pyrazole sulfonyl chlorides. Further research into the synthesis, characterization, and application of this compound is warranted to fully exploit its potential in the development of new therapeutic agents and functional materials.

Q & A

Q. What are the optimal synthetic routes for preparing 1-phenyl-1H-pyrazole-5-sulfonyl chloride, and how can reaction purity be assessed?

Methodological Answer:

  • Synthesis:
    • Use pyrazole derivatives (e.g., 1-phenyl-1H-pyrazole) as starting materials. Sulfonyl chloride groups can be introduced via chlorosulfonation using chlorosulfonic acid or via thiol intermediates oxidized with Cl₂ or SO₂Cl₂ .
    • For analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, sulfonylation with POCl₃ under reflux has been reported .
  • Purity Assessment:
    • Monitor reaction progress via TLC or HPLC.
    • Confirm purity using ¹H/¹³C NMR (e.g., characteristic sulfonyl chloride peaks at ~160-170 ppm in ¹³C NMR) and GC-MS for low-molecular-weight byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling:
    • Use inert atmosphere (N₂/Ar) due to moisture sensitivity. Hydrolysis produces HCl and sulfonic acids, which complicate downstream reactions .
    • Wear PPE (gloves, goggles) and work in a fume hood.
  • Storage:
    • Store in airtight containers under anhydrous conditions at –20°C. Desiccants like molecular sieves are recommended .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonyl chloride derivatives?

Methodological Answer:

  • Data Collection:
    • Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. For example, analogous compounds like 5-chloro-1-phenyl-1H-pyrazole were solved using SHELXL-97 for refinement .
  • Software Tools:
    • Mercury CSD (Cambridge Structural Database) aids in visualizing packing patterns and hydrogen-bonding networks .
    • SHELXTL (Bruker AXS) refines structures with twinning or disorder, common in sulfonyl-containing compounds .

Table 1: Key Crystallographic Parameters for Pyrazole Derivatives

CompoundSpace GroupR-factor (%)Refinement SoftwareReference
5-Chloro-1-phenyl-1H-pyrazoleP2₁/c3.2SHELXL-97
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylateP 14.1SHELXTL

Q. How can spectroscopic and computational methods reconcile contradictory reactivity data?

Methodological Answer:

  • Experimental Techniques:
    • FT-IR identifies reactive sites (e.g., S=O stretching at ~1350-1150 cm⁻¹).
    • DFT Calculations (e.g., Gaussian 09) model electrophilic reactivity at the sulfonyl chloride group, explaining discrepancies in nucleophilic substitution rates .
  • Case Study:
    • For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combined XRD and DFT revealed steric effects from the phenyl group that reduce sulfonyl chloride reactivity .

Q. What strategies mitigate side reactions during sulfonamide synthesis using this reagent?

Methodological Answer:

  • Optimization Steps:
    • Use Schlenk techniques to exclude moisture.
    • Pre-activate amines with bases (e.g., Et₃N) to scavenge HCl and prevent sulfonic acid formation .
    • For temperature-sensitive reactions, employ microwave-assisted synthesis (e.g., 80°C, 30 min) to minimize decomposition .

Data Contradiction Analysis

Q. Why do reported melting points for similar sulfonyl chlorides vary significantly?

Methodological Answer:

  • Root Causes:
    • Polymorphism: Crystalline vs. amorphous forms (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride has mp 57°C in pure form but lower in impure samples) .
    • Purity Discrepancies: GC-MS data in showed commercial samples often contain up to 5% hydrolyzed byproducts.
  • Resolution:
    • Recrystallize from dry toluene/hexane mixtures and validate purity via DSC .

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